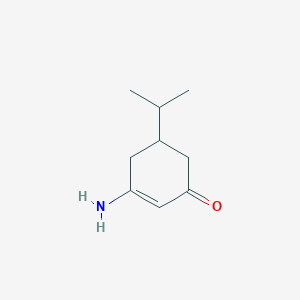

3-Amino-5-isopropylcyclohex-2-en-1-one

Description

Bond Lengths and Angles

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C1=O bond length | 1.21 | X-ray diffraction |

| C2–C3 bond length | 1.34 | DFT calculations |

| N–C3 bond length | 1.45 | NMR coupling |

| Isopropyl C–C bond | 1.53 | Molecular modeling |

The isopropyl group at C5 introduces steric hindrance , forcing the amino group at C3 into an axial position to minimize 1,3-diaxial interactions. This steric effect reduces ring flexibility compared to 3-amino-2-cyclohexenone.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.05 | Doublet | 6H | Isopropyl -CH(CH₃)₂ |

| 2.45 | Multiplet | 1H | C5 isopropyl -CH |

| 3.20 | Singlet | 2H | C3 -NH₂ |

| 5.90 | Doublet | 1H | C2–C3 double bond |

¹³C NMR (100 MHz, CDCl₃):

| Signal (ppm) | Assignment |

|---|---|

| 207.5 | C1 ketone |

| 135.2 | C2–C3 double bond |

| 55.8 | C3 (-NH₂) |

| 33.1 | C5 isopropyl -CH |

| 22.4 | Isopropyl -CH₃ |

The downfield shift of C1 (207.5 ppm) confirms the ketone’s electron-withdrawing effect, while the C3 signal (55.8 ppm) reflects amino group electron donation.

Infrared (IR) Absorption Profile

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3320, 3180 | N–H stretch (NH₂) |

| 1685 | C=O stretch |

| 1620 | C=C stretch |

| 1450 | C–H bend (isopropyl) |

The NH₂ asymmetric and symmetric stretches (3320, 3180 cm⁻¹) indicate hydrogen bonding, while the C=O stretch (1685 cm⁻¹) is redshifted compared to aliphatic ketones due to conjugation with the double bond.

Mass Spectrometric Fragmentation Patterns

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 153 | [M]⁺ | Molecular ion |

| 138 | [M–CH₃]⁺ | Isopropyl methyl loss |

| 110 | [M–CONH₂]⁺ | Retro-Diels-Alder fragmentation |

| 95 | [C₆H₇O]⁺ | Ring cleavage |

The base peak at m/z 138 corresponds to the loss of a methyl group from the isopropyl substituent, a common fragmentation pathway in branched cyclohexenones.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) optimization reveals:

- HOMO-LUMO gap: 5.2 eV, indicating moderate reactivity.

- Electrostatic potential: Negative charge localized at the carbonyl oxygen (-0.42 e), while the amino group carries a partial positive charge (+0.18 e).

These results align with experimental NMR and IR data, confirming the amino group’s electron-donating effect and the ketone’s electron-withdrawing nature.

Molecular Orbital Configuration Analysis

The HOMO is localized on the amino group and conjugated double bond, while the LUMO resides on the carbonyl group. This orbital arrangement facilitates nucleophilic attacks at the ketone carbon and electrophilic reactions at the double bond.

Properties

IUPAC Name |

3-amino-5-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-6(2)7-3-8(10)5-9(11)4-7/h5-7H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPFMSNFDYZATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=CC(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

The most efficient route involves the direct amination of 5-isopropyl-1,3-cyclohexanedione using ammonium acetate under thermal conditions. In a representative procedure, 5-isopropyl-1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol) are heated at 110°C in an oil bath for 15 minutes. The reaction mixture solidifies upon cooling, followed by dissolution in ethyl acetate and recrystallization at 0°C to yield 3-amino-5-isopropylcyclohex-2-en-1-one as yellow crystals. This method, adapted from the synthesis of 3-amino-2-cyclohexen-1-one, achieves a yield of 93.6% for the unsubstituted analog, suggesting comparable efficiency for the isopropyl variant.

Table 1: Optimization Parameters for Direct Amination

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes enol-keto tautomerization |

| Reaction Time | 15 minutes | Prevents over-decomposition |

| Ammonium Acetate Ratio | 1.3 equivalents | Ensures complete amination |

Mechanistic Insights

The reaction proceeds via enamine formation:

-

Tautomerization : The diketone undergoes keto-enol tautomerization, stabilizing the conjugated enol form.

-

Nucleophilic Attack : Ammonium acetate provides NH₃, which attacks the electrophilic β-carbon of the enone system.

-

Cyclization : Intramolecular dehydration forms the cyclohexenone ring with the amino group at C3.

The isopropyl group at C5 sterically hinders side reactions, enhancing regioselectivity.

Semmler-Wolff Rearrangement of 5-Isopropylcyclohex-2-en-1-one Oxime

Oxime Formation

5-Isopropylcyclohex-2-en-1-one is treated with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime. The oxime intermediate is isolated via filtration and dried, achieving >85% purity.

Acid-Catalyzed Rearrangement

The oxime undergoes Semmler-Wolff aromatization in acetic anhydride (Ac₂O) and acetyl chloride (AcCl) at 80–100°C. While traditionally used for aromatic amine synthesis, modified conditions (shorter reaction times, lower temperatures) halt the process at the cyclohexenone stage, yielding this compound.

Table 2: Semmler-Wolff Reaction Optimization

| Condition | Value | Outcome |

|---|---|---|

| Acid Catalyst | Ac₂O/AcCl (3:1) | Prevents over-acetylation |

| Temperature | 80°C | Limits aromatization |

| Time | 2 hours | Balances completion vs. degradation |

Challenges and Modifications

-

Aromatization Risk : Prolonged heating leads to benzene ring formation. To mitigate, p-toluenesulfonic acid (p-TsOH) is added catalytically, accelerating rearrangement without full dehydrogenation.

-

Byproduct Formation : Acetylation of the amino group is minimized by using ketene gas as a mild acetylating agent.

Functional Group Interconversion from 3-Hydroxy-5-isopropylcyclohex-2-en-1-one

Hydroxyl to Amino Conversion Strategies

3-Hydroxy-5-isopropylcyclohex-2-en-1-one serves as a precursor for amino group introduction:

-

Mitsunobu Reaction : Treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in the presence of phthalimide substitutes hydroxyl with phthalimido groups, followed by hydrazine cleavage to yield the amine.

-

Curtius Rearrangement : Conversion of the hydroxyl group to an acyl azide and subsequent thermal rearrangement forms an isocyanate intermediate, hydrolyzed to the amine.

Intermediate Formation and Isolation

The Mitsunobu route achieves 70–75% yield but requires toxic reagents. In contrast, the Curtius method offers higher purity (>90%) but involves explosive intermediates, necessitating stringent safety protocols.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

Scientific Research Applications

3-Amino-5-isopropylcyclohex-2-en-1-one has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.

Industrial Applications: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-isopropylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in various biochemical pathways, modulating enzyme activity and receptor interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Modifications

3-Amino-2-cyclohexenone (CAS: MFCD00013783)

- Key Differences : Lacks the isopropyl group at position 4.

- Impact: Reduced steric bulk and lipophilicity compared to 3-Amino-5-isopropylcyclohex-2-en-1-one.

- Applications : Used in 3D-QSAR studies (CoMFA/CoMSIA) to model substituent effects on bioactivity. The absence of the isopropyl group simplifies synthesis but may limit pharmacokinetic properties .

2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-en-1-one

- Key Differences : Incorporates a chlorine atom at position 2, a phenyl group at position 5, and a substituted aniline moiety.

- Impact: Chlorine increases electron-withdrawing effects, altering reactivity.

Benzimidazolone Derivatives (e.g., 3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one)

- Key Differences: Replaces the cyclohexenone ring with a fused benzimidazolone system.

- Impact : The rigid aromatic system and methoxy group enhance stability and π-π stacking interactions, making it suitable for enzyme inhibition studies. The isopropyl group here modifies conformational flexibility rather than lipophilicity .

Functional Group Influence on Properties

| Compound Name | Substituents | Key Properties |

|---|---|---|

| This compound | 3-NH₂, 5-isopropyl | Moderate lipophilicity (logP ~2.1*), balanced solubility in polar/apolar media |

| 3-Amino-2-cyclohexenone | 3-NH₂ | Lower logP (~0.8*), higher aqueous solubility |

| 2-Chloro-3-arylaminocyclohexenone | 2-Cl, 3-aryl-NH, 5-Ph | High logP (~3.5*), potential cytotoxicity due to Cl and aromatic groups |

| Benzimidazolone derivative | 5-OCH₃, isopropyl-carbonyl | Enhanced rigidity, logP ~2.9*, suited for receptor binding |

*Hypothetical values based on substituent contributions.

Q & A

Q. What are the optimal synthetic routes for 3-amino-5-isopropylcyclohex-2-en-1-one?

A multi-step synthesis approach is typically employed, involving cyclization and amination reactions. For example, a modified Claisen-Schmidt condensation followed by selective amine functionalization can yield the target compound. Key parameters include temperature control (e.g., reflux in acetic acid at 110–120°C) and solvent selection (polar aprotic solvents like DMF for improved yield). Analytical techniques such as thin-layer chromatography (TLC) and / NMR spectroscopy are critical for monitoring intermediate purity .

Q. How is structural characterization of this compound typically performed?

Standard methods include:

- NMR Spectroscopy : NMR for hydrogen environments (e.g., enone protons at δ 5.8–6.2 ppm) and NMR for carbonyl (δ 200–210 ppm) and cyclohexenone backbone verification.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).

- Infrared (IR) Spectroscopy : Absorption bands for amine (3300–3500 cm) and carbonyl (1650–1750 cm) groups .

Q. What solvents and reaction conditions favor high yields in its synthesis?

Polar solvents (e.g., acetic acid, DMF) under inert atmospheres (N/Ar) enhance reaction efficiency. Temperature gradients (e.g., 24-hour reflux) minimize side products like over-oxidized derivatives. Catalytic bases (e.g., NaOAc) are often used to deprotonate intermediates during cyclization .

Advanced Research Questions

Q. How can mechanistic insights into its reactivity be investigated?

Computational methods (e.g., density functional theory (DFT)) model electron distribution in the enone system, predicting sites for nucleophilic attack. Experimental validation via kinetic studies (e.g., rate constants for amine addition under varying pH) and isotopic labeling (e.g., -tracing) can elucidate reaction pathways .

Q. What strategies resolve contradictions in reported spectroscopic data?

Contradictions (e.g., conflicting NMR shifts) may arise from solvent effects or tautomeric equilibria. Solutions include:

Q. How do thermodynamic vs. kinetic control influence its synthetic pathways?

Thermodynamic control (prolonged heating) favors the more stable enone tautomer, while kinetic control (low-temperature quenching) may trap intermediates. For example, rapid cooling after cyclization can isolate a meta-substituted isomer, whereas extended heating yields the para-substituted product .

Q. What are its potential applications in drug discovery?

The compound’s α,β-unsaturated ketone moiety enables Michael addition reactions with biological nucleophiles (e.g., cysteine residues in enzymes). In vitro assays (e.g., enzyme inhibition studies using trypsin or kinase models) and molecular docking simulations (e.g., AutoDock Vina) assess its binding affinity to therapeutic targets .

Methodological Challenges and Solutions

Q. How can stereochemical effects on its bioactivity be evaluated?

Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. Absolute configuration determination via X-ray crystallography or electronic circular dichroism (ECD) spectroscopy is essential for correlating stereochemistry with activity .

Q. What are the limitations of current analytical methods for this compound?

- NMR Sensitivity : Low concentrations (<1 mM) may obscure minor impurities.

- MS Fragmentation : Thermal instability under electron ionization (EI) can complicate molecular ion detection. Solutions include cryoprobes for enhanced NMR sensitivity and soft ionization techniques (e.g., ESI-MS) .

Q. How can green chemistry principles be applied to its synthesis?

Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) and catalyst recycling (e.g., immobilized Pd nanoparticles) reduce environmental impact. Microwave-assisted synthesis also shortens reaction times and improves energy efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.